N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a complex organic compound characterized by its benzenesulfonyl and tetrahydroquinoline moieties, combined with a benzamide structure
Preparation Methods
The synthesis of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multiple steps:
Synthetic Routes and Reaction Conditions
Step 1: The starting material, a suitable substituted tetrahydroquinoline, undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base like pyridine.
Step 2: The resulting sulfonylated intermediate is then coupled with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, using a coupling reagent such as triethylamine, to yield the final compound.
Industrial Production Methods
Large-scale production can be optimized by employing continuous flow reactors, ensuring precise control over temperature and reaction times. Catalysts such as palladium or nickel complexes may be utilized to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be subjected to oxidation to introduce additional functional groups.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzene ring and tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution using halogens or nitration under acidic conditions.
Major Products Formed
Oxidation products may include carboxylic acids or quinones, depending on the reaction conditions. Reduction typically yields alcohol or amine derivatives, whereas substitution reactions lead to halogenated or nitrated analogs.
Scientific Research Applications
Chemistry
Acts as a precursor in the synthesis of more complex molecules, useful in organic synthesis.
Biology
Used in the design of new biologically active compounds, serving as a template for drug discovery.
Medicine
Industry
Utilized in the creation of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
Interacts with various enzymes and receptors due to its unique three-dimensional structure.
The compound might act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions through allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide: : Shares a similar framework but differs in the nature of the sulfonyl group.
N-[1-(Tosyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide: : Contains a tosyl group instead of a benzenesulfonyl group.
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-2,3-dimethoxybenzamide: : Isomers in the structure, involving isoquinoline instead of quinoline.
Highlighting Uniqueness
The specific combination of benzenesulfonyl and tetrahydroquinoline groups, along with the dimethoxybenzamide moiety, confers unique chemical reactivity and biological activity profiles, distinguishing it from its analogs.
The exploration of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide continues to reveal promising applications across various fields, enhancing our understanding and use of such intricate organic compounds.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-13-14-21-17(16-18)8-7-15-26(21)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVBOZLBLJIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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